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molecular formula C11H8Br2S B8378543 3-(Dibromovinyl)-7-methylbenzo[b]thiophene

3-(Dibromovinyl)-7-methylbenzo[b]thiophene

Cat. No. B8378543
M. Wt: 332.06 g/mol
InChI Key: ILZAZKPMIUTEJX-UHFFFAOYSA-N
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Patent
US04737516

Procedure details

0.6 g of 3-(dibromovinyl)-7-methylbenzo[b]thiophene are dissolved in abs. tetrahydrofuran and 3.38 ml of a 15% solution of n-butyllithium in n-hexane are added dropwise under inert gas and at -78°. Stirring is continued for one hour at -78° and the mixture subsequently warmed to room temperature, poured into saturated aq. NaHCO3 and extracted with ether. The organic phase is washed, dried, concentrated and directly further reacted.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][C:4]1[C:5]2[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:6]=2[S:7][CH:8]=1.O1CCCC1.C([Li])CCC.C([O-])(O)=O.[Na+]>CCCCCC>[C:3]([C:4]1[C:5]2[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:6]=2[S:7][CH:8]=1)#[CH:2] |f:3.4|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
BrC(=CC=1C2=C(SC1)C(=CC=C2)C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic phase is washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#C)C=1C2=C(SC1)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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